molecular formula C13H16BNO3 B6323784 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile CAS No. 2096997-64-5

2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Cat. No.: B6323784
CAS No.: 2096997-64-5
M. Wt: 245.08 g/mol
InChI Key: OWJNLTVTQHOHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a chemical compound with the molecular formula C13H16BNO3 and a molecular weight of 245.08204 g/mol . This compound is characterized by the presence of a hydroxy group, a benzonitrile moiety, and a dioxaborinan ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxybenzonitrile with 4,4,6-trimethyl-1,3,2-dioxaborinane in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or amides.

Scientific Research Applications

2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The dioxaborinan ring can act as a Lewis acid, facilitating various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations

Properties

IUPAC Name

2-hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-9-7-13(2,3)18-14(17-9)11-4-5-12(16)10(6-11)8-15/h4-6,9,16H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJNLTVTQHOHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.